molecular formula C13H28N2 B1594307 N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine CAS No. 36177-92-1

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine

Cat. No. B1594307
CAS No.: 36177-92-1
M. Wt: 212.37 g/mol
InChI Key: FDAKZQLBIFPGSV-UHFFFAOYSA-N
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Patent
US04533688

Procedure details

2.0 g of platinum oxide were added to a solution of 155 g of 2,2,6,6-tetramethyl-4-piperidone and 80 g of butylamine in 300 ml of methanol. The resulting mixture was then hydrogenated under a hydrogen atmosphere in a Parr hydrogenation apparatus at room temperature for 5 hours. After completion of the reaction, the platinum catalyst was filtered off and the solvent was distilled from the filtrate under reduced pressure. The residue was purified by vacuum distillation, to give the desired product as an oil, boiling at 100°-101° C./5 mmHg (667 Pascals).
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][C:6](=O)[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[CH2:12]([NH2:16])[CH2:13][CH2:14][CH3:15]>CO.[Pt]=O>[CH2:12]([NH:16][CH:6]1[CH2:7][C:2]([CH3:11])([CH3:1])[NH:3][C:4]([CH3:10])([CH3:9])[CH2:5]1)[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
155 g
Type
reactant
Smiles
CC1(NC(CC(C1)=O)(C)C)C
Name
Quantity
80 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the platinum catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled from the filtrate under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCC)NC1CC(NC(C1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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